3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol
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Overview
Description
3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol is an organic compound that features a chlorinated aromatic ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-chlorophenylethylamine with an appropriate propanol derivative. One common method includes the reductive amination of 2-chlorophenylacetone with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and optimized reaction conditions, such as temperature and pressure control, are often employed to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-{[1-(2-Chlorophenyl)ethyl]amino}propanone.
Reduction: Formation of 3-{[1-(2-Chlorophenyl)ethyl]amino}propane.
Substitution: Formation of derivatives with various substituents on the aromatic ring.
Scientific Research Applications
3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-[1-(2-chlorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-9(13-7-4-8-14)10-5-2-3-6-11(10)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3 |
InChI Key |
YCKAWEOEKPJMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NCCCO |
Origin of Product |
United States |
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